Mercuric bromide

Vue d'ensemble

Description

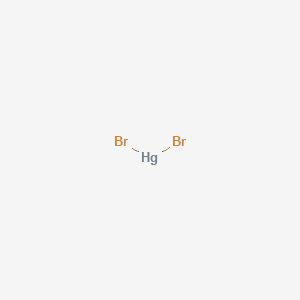

Mercuric bromide, also known as mercury(II) bromide, is an inorganic compound with the chemical formula HgBr₂. It is a white crystalline solid that is highly toxic and primarily used in chemical synthesis and analytical chemistry. The compound is known for its ability to form complexes with various ligands and is used in several specialized applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Mercuric bromide can be synthesized through the direct reaction of elemental mercury with bromine. The reaction is typically carried out in a controlled environment to ensure safety and efficiency:

Hg+Br2→HgBr2

Industrial Production Methods: In industrial settings, this compound is produced by reacting mercury with bromine in a solvent such as carbon tetrachloride. The reaction is exothermic and must be carefully controlled to prevent overheating and ensure complete conversion of mercury to this compound.

Types of Reactions:

Oxidation and Reduction: this compound can undergo redox reactions, where it can be reduced to elemental mercury or oxidized to higher oxidation states.

Substitution: It can participate in substitution reactions, where the bromide ions are replaced by other ligands.

Common Reagents and Conditions:

Aqueous Ammonia: Reacts with this compound to form white amido salts and metallic mercury.

Sodium Hydroxide: Produces yellow mercury(II) oxide and water.

Reducing Agents: Such as tin(II) chloride and iron(II) sulfate, reduce this compound to elemental mercury.

Major Products:

Mercury(II) oxide (HgO): Formed in reactions with bases like sodium hydroxide.

Metallic Mercury (Hg): Produced in reduction reactions.

Applications De Recherche Scientifique

Chemical Reagent in Analytical Chemistry

Mercuric bromide is widely utilized as a reagent in analytical chemistry for various purposes:

- Detection of Ammonia : It serves as a reagent for detecting ammonia in laboratory settings. The reaction can be employed in titrations and other analytical techniques to quantify ammonia levels in samples .

- Spectroscopy : HgBr₂ is instrumental in spectroscopy, particularly in the development of acousto-optic tunable filters (AOTFs). Its high refractive index and acousto-optic figure of merit make it suitable for filtering a wide range of optical wavelengths .

- Glycosylation Reactions : In organic synthesis, this compound acts as a promoter in glycosylation reactions, facilitating the formation of glycosidic bonds between alcohols and sugars .

Use as a Heavy Liquid for Mineral Separation

This compound is employed as a heavy liquid in mineralogy for separating high-density minerals. Its density (5.08 g/cm³) allows for effective separation techniques, particularly in the identification and analysis of mineral compositions . This application is critical in geological studies where precise mineral identification is necessary.

Optical Applications

The compound's optical properties have led to its use in advanced optical devices:

- Acousto-Optic Devices : Due to its birefringent properties, this compound is used in the fabrication of acousto-optic devices that manipulate light through sound waves. This technology is essential in telecommunications and laser systems .

- Birefringence Measurement : Research has demonstrated the potential of using this compound for measuring birefringence in thin films, which is crucial for developing optical coatings and devices .

Historical Applications

Historically, this compound has been utilized in various applications:

- Disinfectant and Preservative : It was once common as a disinfectant and preservative due to its toxic properties against bacteria and fungi. However, its use has declined due to safety concerns regarding mercury toxicity .

- Photographic Intensifier : In photography, it served as an intensifier to enhance images during development processes .

Toxicity and Safety Considerations

While this compound has significant applications, it is crucial to acknowledge its toxicity. Exposure can lead to severe health issues, including respiratory problems and neurological damage. Case studies have documented instances of mercury poisoning resulting from improper handling of mercury compounds, highlighting the need for stringent safety protocols when working with this substance .

Summary Table of this compound Applications

| Application Area | Description |

|---|---|

| Analytical Chemistry | Reagent for ammonia detection; used in spectroscopy |

| Mineral Separation | Heavy liquid for separating high-density minerals |

| Optical Technologies | Used in acousto-optic devices; birefringence measurement |

| Historical Uses | Disinfectant; photographic intensifier |

| Toxicity | Highly toxic; requires careful handling |

Case Studies

- Acousto-Optic Tunable Filters : A study highlighted the development of AOTFs using this compound due to its superior optical characteristics, enabling advancements in telecommunications technology .

- Mineral Separation Techniques : Research demonstrated the effectiveness of HgBr₂ as a heavy liquid for separating minerals with densities greater than 5 g/cm³, showcasing its utility in geological surveys .

- Toxicity Reports : A family case study reported severe mercury poisoning due to exposure from elemental mercury spills, emphasizing the health risks associated with mercury compounds like this compound .

Mécanisme D'action

Mercuric bromide exerts its effects primarily through its ability to form complexes with various ligands. The compound interacts with thiol groups in proteins and enzymes, disrupting their normal function. This interaction can lead to the inhibition of enzymatic activity and cellular toxicity. The molecular targets include enzymes involved in cellular respiration and detoxification pathways.

Comparaison Avec Des Composés Similaires

Mercuric bromide can be compared with other mercury(II) halides such as:

Mercuric Chloride (HgCl₂): Similar in structure and reactivity but more soluble in water.

Mercuric Iodide (HgI₂): Less soluble in water and forms different crystalline structures.

Mercuric Fluoride (HgF₂): More reactive due to the higher electronegativity of fluorine.

Uniqueness: this compound is unique in its ability to form stable complexes with a wide range of ligands, making it valuable in coordination chemistry and analytical applications.

Activité Biologique

Mercuric bromide (HgBr) is a chemical compound that has garnered attention for its biological activity, particularly in the fields of toxicology and medicinal chemistry. This article explores the biological effects, mechanisms of action, and potential applications of this compound, supported by data tables, case studies, and research findings.

This compound is a white crystalline solid that is soluble in water and organic solvents. It is primarily used as a reagent in chemical synthesis and as an intermediate in the production of organomercury compounds. Its applications extend to areas such as:

- Catalyst in organic reactions

- Reagent for arsenic detection

- Antimicrobial agent in certain formulations .

Toxicological Effects

This compound is known for its high toxicity , particularly affecting the nervous system, kidneys, and gastrointestinal tract. The compound can lead to symptoms such as:

- Neurological disorders (tremors, memory loss)

- Renal damage

- Gastrointestinal distress (nausea, vomiting)

Chronic exposure may result in more severe health issues, including carcinogenic effects .

The biological activity of this compound is largely attributed to its ability to interact with sulfhydryl groups in proteins, leading to enzyme inhibition and disruption of cellular functions. This interaction can result in:

- Oxidative stress : this compound induces the production of reactive oxygen species (ROS), which can damage cellular components.

- Protein denaturation : Binding to thiol groups alters protein structure and function, impacting metabolic pathways .

Case Studies

- Neurotoxic Effects : A study on rats exposed to this compound showed significant neurotoxic effects characterized by behavioral changes and alterations in neurotransmitter levels. The findings suggested that this compound could impair cognitive functions due to oxidative stress in neural tissues .

- Renal Toxicity : Research indicated that this compound exposure resulted in acute kidney injury in animal models. Histopathological examination revealed glomerular damage and tubular necrosis, underscoring the nephrotoxic potential of the compound .

- Antimicrobial Activity : In vitro studies demonstrated that this compound exhibited antimicrobial properties against various pathogens. Its effectiveness was compared with traditional antibiotics, highlighting its potential use as an antimicrobial agent in specific formulations .

Table 1: Toxicity Profile of this compound

| Endpoint | Observation |

|---|---|

| LD50 (oral, rat) | 10 mg/kg |

| Neurological symptoms | Tremors, ataxia |

| Renal effects | Glomerular damage |

| Gastrointestinal effects | Nausea, vomiting |

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1 µg/mL |

| Candida albicans | 2 µg/mL |

Research Findings

Recent studies have focused on synthesizing complexes of this compound with various ligands to enhance its biological activity while mitigating toxicity. For instance, complexes formed with phenothiazine derivatives have shown improved antimicrobial properties compared to free this compound . These findings suggest a potential pathway for developing safer therapeutic agents.

Propriétés

IUPAC Name |

mercury(2+);dibromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Hg/h2*1H;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYIMTKLQULBOO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Br-].[Br-].[Hg+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2Hg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7789-47-1 | |

| Record name | Mercury dibromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MERCURIC BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P986675T8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Mercuric bromide has the molecular formula HgBr2 and a molecular weight of 360.4 g/mol. []

ANone: Various spectroscopic techniques have been employed to characterize this compound, including:

- Raman Spectroscopy: Provides information about vibrational modes of the molecule. This technique has been used to study molten this compound at high temperatures. []

- Infrared Spectroscopy: Similar to Raman, this technique provides complementary information about molecular vibrations. It has been used to study this compound complexes with molecules like 1,4-dioxane and tetrahydrofuran. []

- UV-Visible Spectroscopy: Useful for studying electronic transitions within the molecule. It has been employed to monitor reactions involving this compound, such as its use in spectrophotometric determination of arsenic in copper sulfate. []

- Photofragment Fluorescence (PFF) Spectroscopy: Enables real-time monitoring of this compound in gas phase. It involves using laser radiation to photolyze HgBr2 and detecting fluorescence from the resulting Hg atoms. []

- NMR Spectroscopy: Provides information about the structure and dynamics of molecules containing NMR-active nuclei. For instance, 199Hg NMR has been used to study the chemical shift anisotropy in methyl this compound. []

A: Yes, this compound is a white crystalline solid that is stable in air under normal conditions. [, ]

A: Yes, this compound has been used as a Lewis acid catalyst in organic synthesis. For example, it can promote the formation of glycosides from acetobromoglucose and pyrimidine derivatives. []

A: this compound, often in combination with mercuric cyanide, acts as a catalyst in the glycosylation reaction between cardenolide genins and per-acetylated 1-bromo-sugars. This method, utilizing Fétizon's reagent, provides a high-yielding and efficient route to cardiac glycosides. []

A: Yes, this compound is a highly toxic substance and should be handled with extreme caution. It can be harmful through inhalation, ingestion, and skin contact. [, ]

A: When working with this compound, appropriate personal protective equipment (gloves, lab coat, safety glasses) should always be worn. It is crucial to work in a well-ventilated area to minimize exposure. Proper waste disposal procedures must be followed to prevent environmental contamination. [, ]

- Direct X-ray Imaging: Thin films of this compound exhibit photoconductivity and have been explored as potential X-ray detectors. [, ]

- Laser Technology: this compound has been investigated as a potential lasing medium, particularly in blue/green lasers. Studies have focused on understanding its electron impact ionization and dissociative attachment processes. [, ]

- Analytical Chemistry: this compound can be used in the spectrophotometric determination of arsenic in certain materials. []

A: As a mercury compound, this compound poses environmental risks due to the toxicity of mercury and its ability to bioaccumulate in the food chain. []

A: Proper waste management and recycling procedures are essential to minimize the release of this compound into the environment. Research into safer alternatives for applications where this compound is currently used is crucial for reducing its overall environmental impact. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.